molecular formula C18H28N2O4 B5237752 N~1~-(1-ISOPROPYL-4-PIPERIDYL)-2,4,5-TRIMETHOXYBENZAMIDE

N~1~-(1-ISOPROPYL-4-PIPERIDYL)-2,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B5237752
M. Wt: 336.4 g/mol
InChI Key: ZDEIACINLWHRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(1-ISOPROPYL-4-PIPERIDYL)-2,4,5-TRIMETHOXYBENZAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidyl group attached to a benzamide backbone, with three methoxy groups at the 2, 4, and 5 positions on the benzene ring. The isopropyl group attached to the piperidyl ring further enhances its chemical properties.

Properties

IUPAC Name

2,4,5-trimethoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-12(2)20-8-6-13(7-9-20)19-18(21)14-10-16(23-4)17(24-5)11-15(14)22-3/h10-13H,6-9H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEIACINLWHRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-ISOPROPYL-4-PIPERIDYL)-2,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the piperidyl intermediate. The piperidyl intermediate is synthesized through the reaction of piperidine with isopropyl bromide under basic conditions. The resulting intermediate is then reacted with 2,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N1-(1-ISOPROPYL-4-PIPERIDYL)-2,4,5-TRIMETHOXYBENZAMIDE.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-ISOPROPYL-4-PIPERIDYL)-2,4,5-TRIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N~1~-(1-ISOPROPYL-4-PIPERIDYL)-2,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-ISOPROPYL-4-PIPERIDYL)-2,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-N’-(1-isopropyl-4piperidyl)-hydrazine
  • N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide

Uniqueness

N~1~-(1-ISOPROPYL-4-PIPERIDYL)-2,4,5-TRIMETHOXYBENZAMIDE is unique due to its specific substitution pattern on the benzene ring and the presence of the isopropyl group on the piperidyl ring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.